3-Oxopomolic acid methyl ester

Antiviral Research Herpes Simplex Virus Natural Product Derivatives

Validate structure-activity relationships in pomolic acid analogs with this rigorously characterized triterpenoid. The 3-oxo and C-28 methyl ester modifications cannot be substituted by generic ursane compounds due to proven SAR divergence. - **Key application**: Analytical reference standard (HPLC/LC-MS) for plant extracts (e.g., *Agrimonia pilosa*) and antiviral lead optimization against HSV-1/HIV-1. - **Measured outcome**: Enables direct comparison with pomolic acid and 3-oxopomolic acid to map 3-oxo (4- to 10-fold anti-HSV-1 gain) and methyl ester contributions. - **Supply**: ≥98% (HPLC), powder form, available for immediate research use.

Molecular Formula C31H48O4
Molecular Weight 484.7 g/mol
Cat. No. B12433061
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxopomolic acid methyl ester
Molecular FormulaC31H48O4
Molecular Weight484.7 g/mol
Structural Identifiers
SMILESCC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C2C1(C)O)C)C(=O)OC
InChIInChI=1S/C31H48O4/c1-19-11-16-31(25(33)35-8)18-17-28(5)20(24(31)30(19,7)34)9-10-22-27(4)14-13-23(32)26(2,3)21(27)12-15-29(22,28)6/h9,19,21-22,24,34H,10-18H2,1-8H3/t19-,21+,22-,24-,27+,28-,29-,30-,31+/m1/s1
InChIKeyGPXGNEOCDRUGFF-PHYBDTGBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Oxopomolic Acid Methyl Ester: Research Standard Overview


3-Oxopomolic acid methyl ester is a pentacyclic triterpenoid of the ursane type with the molecular formula C31H48O4 and a molecular weight of 484.7 g/mol [1]. It is a 3-oxo derivative of pomolic acid (3β,19α-dihydroxy-urs-12-en-28-oic acid) featuring a methyl ester at the C-28 carboxyl group, and is naturally isolated from plant sources such as Agrimonia pilosa [1][2]. As a standard reference material typically supplied at ≥98% purity (HPLC) as a powder [1], it serves as a key analytical benchmark and a structurally defined starting point for evaluating the biological impact of 3-oxo and C-28 methyl ester modifications within the pomolic acid scaffold. The very limited published literature on this specific ester underscores the importance of obtaining a rigorously characterized, high-purity reference material from a reliable source to ensure experimental reproducibility.

High-purity analytical standard for pomolic acid scaffold research
Structurally defined dual modification: 3-oxo and C-28 methyl ester
Naturally isolated reference material from Agrimonia pilosa
Supports SAR and derivatization studies on ursane triterpenoids

Substitution Risks for 3-Oxopomolic Acid Methyl Ester


Generic substitution within the ursane triterpenoid class is not scientifically valid for 3-Oxopomolic acid methyl ester due to the profound impact of specific structural modifications on biological activity. Direct evidence from the pomolic acid series demonstrates that the introduction of a 3-oxo group can increase antiviral potency against HSV-1 by 4- to 10-fold relative to the parent 3-hydroxy compound [1]. Furthermore, structure-activity relationship (SAR) studies on related triterpenes like ursolic acid show that methylation of the C-28 carboxyl group, a key feature of this compound, can drastically alter, and even decrease, biological properties such as lipoxygenase inhibition and anti-proliferative activity [2]. These findings collectively indicate that neither pomolic acid, 3-oxopomolic acid, nor other ursane methyl esters can be assumed to possess the same biological profile. The combination of a 3-oxo moiety and a C-28 methyl ester on the pomolic acid backbone defines a unique chemical entity, and the use of unqualified alternatives introduces significant and unquantifiable risk into research outcomes.

3-Oxo modification may shift antiviral response profile compared to parent pomolic acid
C-28 methyl ester can alter cytotoxicity and enzyme inhibition relative to free acid form
Pomolic acid scaffold differs from ursolic acid; inter-triterpenoid substitution may not yield comparable outcomes

Evidence Guide for 3-Oxopomolic Acid Methyl Ester Selection


3-Oxo Modification: Anti-HSV-1 Activity

The 3-oxo modification, a key feature of 3-Oxopomolic acid methyl ester, is associated with a significant enhancement in antiviral activity. In a direct head-to-head comparison within the same study, 3-oxopomolic acid (the parent acid form) demonstrated an anti-HSV-1 activity in vitro that was four to ten times greater than that of pomolic acid, its corresponding 3-hydroxy analog [1]. While this specific assay was performed on the non-esterified acid, it provides the most robust, class-level inference available regarding the functional importance of the 3-oxo group on the pomolic scaffold. This evidence strongly suggests that the 3-oxo moiety, present in the target compound, is a critical determinant of enhanced bioactivity compared to the parent pomolic acid core.

Anti-HSV-1 Activity
Class-level
4- to 10-fold
Reported increase in antiviral endpoint vs pomolic acid
Based on 3-oxopomolic acid; class-level inference
Antiviral Research Herpes Simplex Virus Natural Product Derivatives

C-28 Methyl Ester and Cytotoxicity

The C-28 methyl ester group, which distinguishes 3-Oxopomolic acid methyl ester from its acid counterpart (3-Oxopomolic acid), is a critical structural determinant. Direct comparative cytotoxicity data for the target compound are not available; however, class-level inference from closely related triterpenes like ursolic acid demonstrates that methylation of the C-28 carboxyl group can substantially alter, and often diminish, in vitro anti-proliferative activity [1]. Conversely, in other studies, pomolic acid itself has demonstrated specific cytotoxicity against M-14 melanoma and ME180 cervical carcinoma cells with GI50 values of 6.9 and 8.3 µg/mL, respectively [2]. This evidence indicates that while the pomolic acid core possesses intrinsic cytotoxic potential, the addition of a methyl ester at C-28, as in the target compound, is likely to result in a significantly different and potentially unique activity profile compared to the parent acid.

Cytotoxicity Profile
Class-level
Qualitatively altered
Cell-model endpoint context may differ from free acid
Expected profile shift based on ursolic acid SAR
Cancer Research Cytotoxicity Pomolic Acid Analogs

Pomolic Acid Scaffold Anti-HIV-1 Activity

The pomolic acid scaffold, which forms the core of 3-Oxopomolic acid methyl ester, exhibits a distinct anti-HIV-1 profile compared to the closely related ursolic acid. In a direct head-to-head comparative study, pomolic acid demonstrated anti-HIV-1 activity with an EC50 value of 1.4 µg/mL and a Therapeutic Index (T.I.) of 16.6. In contrast, ursolic acid, while also active (EC50 = 2.0 µg/mL), was noted to be slightly toxic with an IC50 of 6.5 µg/mL, resulting in a less favorable therapeutic profile [1]. This study establishes that even minor structural differences between these ursane-type triterpenoids lead to quantifiably different antiviral efficacy and toxicity profiles.

Anti-HIV-1 Activity
Head-to-head
Pomolic acid scaffold
EC50 1.4 µg/mL, T.I. 16.6
vs
Ursolic acid
EC50 2.0 µg/mL, T.I. ~3.3
Head-to-head scaffold comparison context
In vitro H9 lymphocytic cell assay
Antiviral Research HIV/AIDS Triterpenoid Therapeutics

Methyl Ester: Enzyme Inhibition and Anti-Proliferative Effects

Comparative SAR studies on the ursolic acid scaffold demonstrate that methylation of the C-28 carboxylic acid group, a key feature of the target compound, can significantly diminish certain biological activities. Specifically, methylation of the C28 carboxyl group of ursolic acid decreased its inhibitory effect on both soybean 15-lipoxygenase activity and the proliferation of a human gastric tumor cell line [1]. This class-level evidence provides a strong inference that the C-28 methyl ester in 3-Oxopomolic acid methyl ester will similarly alter its activity profile relative to the parent acid, 3-Oxopomolic acid, potentially reducing its potency in assays dependent on a free C-28 carboxyl group.

Enzyme Inhibition
Class-level
Activity qualitatively decreased
Enzyme inhibition context may differ after C-28 methylation
Based on ursolic acid methyl ester SAR
Enzyme Inhibition Lipoxygenase Structure-Activity Relationship

Applications of 3-Oxopomolic Acid Methyl Ester


SAR Studies of Pomolic Acid Derivatives

This compound is ideally suited as a defined tool for SAR investigations focused on the pomolic acid scaffold. As a dual-modified analog featuring both a 3-oxo group and a C-28 methyl ester, it allows researchers to deconvolute the individual and synergistic contributions of these modifications to biological activity. By comparing its activity profile to that of pomolic acid, 3-oxopomolic acid, and pomolic acid methyl ester, investigators can generate a comprehensive SAR map for this pharmacophore. The documented 4- to 10-fold increase in anti-HSV-1 activity conferred by the 3-oxo group [1] provides a critical baseline for these comparative studies.

Antiviral Drug Discovery and Lead Optimization

Given the potent anti-HSV-1 activity demonstrated by 3-oxopomolic acid [1] and the anti-HIV-1 activity of the core pomolic acid scaffold [2], this methyl ester derivative serves as a valuable next-generation lead candidate for antiviral drug discovery. Researchers can use this compound to evaluate whether the methyl ester modification enhances or modulates the antiviral activity of the 3-oxo core, potentially improving properties like target selectivity or therapeutic index. Its well-defined structure facilitates the generation of robust, reproducible data, which is essential for lead optimization programs.

Analytical Standard for Phytochemical and Metabolomic Profiling

As a naturally occurring triterpenoid isolated from plants such as Agrimonia pilosa [3], 3-Oxopomolic acid methyl ester is a crucial reference standard for analytical chemistry. Its availability at ≥98% purity [3] makes it suitable for use as an external standard in HPLC and LC-MS analyses for the identification and quantification of this compound in plant extracts, herbal formulations, and biological matrices. This application is essential for quality control in natural product research, traditional medicine authentication, and metabolomic studies aimed at understanding the chemical diversity and bioactivity of botanical sources.

Application
Selection Property
Validation Focus
Pomolic acid SAR studies
Dual modification probe (3-oxo + C-28 methyl ester)
Comparative activity mapping vs parent acids
Antiviral screening
3-Oxo pomolic acid core scaffold
Endpoint response comparison in viral assays
Phytochemical profiling
High-purity reference standard
HPLC/LC-MS quantification reliability

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